molecular formula C23H27N3O4 B2430963 (1r,3s,5R,7S)-methyl 3-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)adamantane-1-carboxylate CAS No. 1207011-52-6

(1r,3s,5R,7S)-methyl 3-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)adamantane-1-carboxylate

Cat. No.: B2430963
CAS No.: 1207011-52-6
M. Wt: 409.486
InChI Key: YRSMJCBLCXGSTH-UHFFFAOYSA-N
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Description

(1r,3s,5R,7S)-methyl 3-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Adamantane derivatives have been synthesized and tested for their antimicrobial properties. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were created, displaying potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. These compounds also demonstrated significant anti-inflammatory activity in rat models (Al-Abdullah et al., 2014).

Adamantane-Isothiourea Hybrid Derivatives

A series of adamantane-isothiourea hybrids were synthesized, exhibiting broad-spectrum antimicrobial activity. Additionally, certain derivatives showed significant hypoglycemic effects in streptozotocin-induced diabetic rats, highlighting their potential in diabetes management (Al-Wahaibi et al., 2017).

Supramolecular Chemistry

Adamantane derivatives have been employed in the creation of supramolecular structures. For example, diblock copolymer formation via self-assembly of cyclodextrin and adamantyl end-functionalized polymers was investigated, demonstrating the ability to switch between hydrophilic and hydrophobic configurations in aqueous solutions, which could be exploited in drug delivery systems (Stadermann et al., 2011).

Metal-Organic Frameworks (MOFs)

Functionalized adamantane tectons have been utilized in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks exhibit unique structural properties and potential applications in catalysis, gas storage, and separation processes (Senchyk et al., 2013).

Coordination Polymers

Orthogonally substituted azole-carboxylate adamantane ligands were synthesized for the first time and used in the preparation of coordination polymers. These polymers were structurally characterized, showing potential for applications in materials science and catalysis (Pavlov et al., 2019).

Properties

IUPAC Name

methyl 3-[3-(4-oxoquinazolin-3-yl)propanoylamino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-30-21(29)22-9-15-8-16(10-22)12-23(11-15,13-22)25-19(27)6-7-26-14-24-18-5-3-2-4-17(18)20(26)28/h2-5,14-16H,6-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSMJCBLCXGSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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